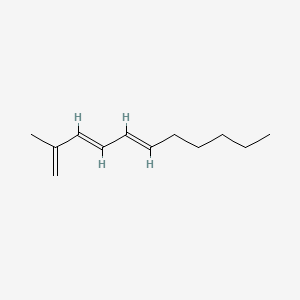

1,3,5-Undecatriene, 2-methyl-, (3E,5E)-

Description

Contextualization within Conjugated Polyenes and Isoprenoids

Conjugated polyenes are organic compounds characterized by alternating single and double carbon-carbon bonds. acs.org This arrangement of π-orbitals leads to delocalization of electrons across the conjugated system, which imparts unique electronic and spectroscopic properties to these molecules. lookchem.com Many conjugated polyenes are colored and play significant roles in biological systems as pigments, such as carotenoids. acs.org The extended π-system in these molecules is also responsible for their reactivity and their ability to participate in various chemical reactions, including cycloadditions and polymerizations. lookchem.com

Isoprenoids, also known as terpenes, are a vast and diverse class of naturally occurring organic chemicals derived from the five-carbon isoprene (B109036) unit. chemicalbook.comnih.gov They are classified by the number of these units they contain, such as monoterpenes (C10), sesquiterpenes (C15), and diterpenes (C20). nih.gov Isoprenoids are integral to the metabolic processes of both plants and animals, serving functions ranging from fragrances and pigments to vitamins and hormone precursors. chemicalbook.com The biosynthesis of isoprenoids follows two main pathways: the mevalonate (B85504) (MVA) pathway and the 1-deoxy-D-xylulose-5-phosphate (DXP) pathway, which produce the universal isoprene precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). nih.gov While 1,3,5-undecatriene (B19402) itself is not a classical isoprenoid, its structural similarities and occurrence in natural sources suggest potential biosynthetic links or analogous functions.

Academic Significance in Chemical Ecology and Natural Products Chemistry

The study of naturally occurring chemicals that mediate interactions between living organisms is the focus of chemical ecology. In this field, volatile organic compounds (VOCs) play a crucial role in communication and defense. chemicalbook.com Isoprenoids, for instance, are released by plants to repel herbivores or to attract the predators of those herbivores. chemicalbook.com The parent compound, 1,3,5-undecatriene, has been identified as a volatile component in a variety of plants, including apples, peaches, and celery, contributing to their characteristic aromas. chemicalbook.com Its isomers are known for their powerful, diffusive, and green odors, making them significant in the flavor and fragrance industry. chemicalbook.com

In natural products chemistry, the isolation and identification of novel compounds from natural sources is a primary objective. The various isomers of 1,3,5-undecatriene have been isolated from both plant and marine sources. For example, (3E,5Z)-undeca-1,3,5-triene has been reported in Apium graveolens (celery) and the brown alga Cystophora siliquosa. chemicalbook.com The presence of such compounds in diverse organisms points to their potential ecological roles, which are subjects of ongoing research. The methylation pattern of polyenes can significantly influence their biological activity, a concept explored in the study of synthetic polyenes designed to probe enzymatic active sites.

Overview of Stereoisomerism and its Research Relevance in Undecatrienes

Stereoisomerism is a form of isomerism where molecules have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space. This includes enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images). For molecules with double bonds, such as undecatrienes, cis-trans (or E/Z) isomerism is a key feature. lookchem.com The restricted rotation around the double bond fixes the relative positions of the substituents. lookchem.com

The specific arrangement of substituents at each double bond in undecatrienes has a profound effect on their physical and chemical properties, including their odor and biological activity. For instance, the different isomers of 1,3,5-undecatriene possess distinct green and galbanum-like odors. chemicalbook.com The synthesis of specific stereoisomers of undecatrienes is an area of interest in organic chemistry, often employing methods like the Wittig reaction to control the geometry of the double bonds. chemicalbook.com The ability to selectively synthesize and study individual stereoisomers is crucial for understanding their specific roles in natural systems and for their application in various industries.

Data Tables

Table 1: Chemical Properties of 1,3,5-Undecatriene Isomers (Data for the parent compound, as specific data for the 2-methyl derivative is not widely available)

| Property | (3E,5E)-1,3,5-Undecatriene | (3E,5Z)-1,3,5-Undecatriene |

| Molecular Formula | C11H18 | C11H18 |

| Molecular Weight | 150.26 g/mol | 150.26 g/mol chemicalbook.com |

| Appearance | Colorless to pale yellow liquid | - |

| Odor | Fruity, green, pineapple | Green, galbanum-like chemicalbook.com |

| Boiling Point | 280-285 °C | - |

| Density | 0.788-0.796 g/mL | - |

| Refractive Index | 1.510-1.518 | - |

| CAS Number | 19883-29-5 | 19883-27-3 chemicalbook.com |

Table 2: Natural Occurrence of 1,3,5-Undecatriene Isomers (Data for the parent compound, as specific data for the 2-methyl derivative is not widely available)

| Isomer | Natural Source |

| 1,3,5-Undecatriene (isomer unspecified) | Apple, Peach, Bartlett Pear, Pineapple chemicalbook.com |

| (3E,5Z)-undeca-1,3,5-triene | Apium graveolens (Celery) chemicalbook.comchemicalbook.com |

| (3E,5Z)-undeca-1,3,5-triene | Cystophora siliquosa (Brown Alga) chemicalbook.com |

Structure

3D Structure

Properties

CAS No. |

73398-98-8 |

|---|---|

Molecular Formula |

C12H20 |

Molecular Weight |

164.29 g/mol |

IUPAC Name |

(3E,5E)-2-methylundeca-1,3,5-triene |

InChI |

InChI=1S/C12H20/c1-4-5-6-7-8-9-10-11-12(2)3/h8-11H,2,4-7H2,1,3H3/b9-8+,11-10+ |

InChI Key |

JJCUHVWRXVDLKW-BNFZFUHLSA-N |

Isomeric SMILES |

CCCCC/C=C/C=C/C(=C)C |

Canonical SMILES |

CCCCCC=CC=CC(=C)C |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 1,3,5 Undecatriene, 2 Methyl , 3e,5e

Development of Stereoselective and Regioselective Synthesis Routes

The primary challenge in synthesizing (3E,5E)-2-methyl-1,3,5-undecatriene lies in the precise control over the geometry of the C3=C4 and C5=C6 double bonds and the introduction of the methyl group at the C2 position. The development of synthetic routes with high stereoselectivity and regioselectivity is therefore paramount. General strategies for the stereoselective construction of 1,3-dienes and polyenes often involve the careful selection of building blocks and reaction conditions to favor the formation of the desired isomer. sigmaaldrich.com

A key consideration is the strategic disconnection of the target molecule into readily available starting materials. For (3E,5E)-2-methyl-1,3,5-undecatriene, a logical disconnection would be between the C2-C3 or C4-C5 bonds, suggesting the use of olefination or coupling reactions. The choice of synthetic methodology directly impacts the stereochemical outcome of the final product.

Application of Modern Organic Transformations

Modern organic synthesis offers a powerful toolkit for the construction of complex molecules like (3E,5E)-2-methyl-1,3,5-undecatriene. Key transformations include the Wittig reaction and its variants, transition-metal-catalyzed cross-coupling reactions, and olefin metathesis.

Wittig Reaction and Derivatives in Triene Construction

The Wittig reaction is a cornerstone of alkene synthesis, allowing for the formation of a carbon-carbon double bond from a carbonyl compound and a phosphonium (B103445) ylide. wikipedia.orgmasterorganicchemistry.comlibretexts.org The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides, which contain an electron-withdrawing group, generally lead to the formation of (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. nih.gov

For the synthesis of (3E,5E)-2-methyl-1,3,5-undecatriene, a potential strategy involves the reaction of a suitable phosphonium ylide with an α,β-unsaturated aldehyde. For instance, the homologation of an (E)-α,β-unsaturated aldehyde can introduce a methyl group at the 2-position of a new α,β-unsaturated aldehyde product. nih.gov This resulting 2-methyl-α,β-unsaturated aldehyde could then be further elaborated to the target triene.

A general representation of a Wittig reaction to form a diene system is shown below:

| Reactant 1 (Ylide) | Reactant 2 (Aldehyde) | Product (Alkene) |

| Phosphonium Ylide | α,β-Unsaturated Aldehyde | Conjugated Diene |

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction using phosphonate (B1237965) esters, is particularly effective for the synthesis of (E)-α,β-unsaturated esters and aldehydes due to the high (E)-selectivity. nih.gov This method could be employed to construct the (3E) double bond of the target molecule.

Catalytic Coupling Reactions (e.g., Palladium- and Copper-catalyzed)

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, including those in conjugated systems. Palladium-catalyzed reactions, such as the Suzuki, Stille, and Heck couplings, are widely used for the stereoselective synthesis of dienes and polyenes. sigmaaldrich.com These reactions typically involve the coupling of a vinyl halide or triflate with a vinyl organometallic reagent.

A patent for the synthesis of the related unmethylated (3E,5E)-1,3,5-undecatriene describes a nickel-catalyzed coupling of an organometallic (Z)-1-heptenyl compound with an (E)-1,3-butadiene derivative. google.com This approach highlights the potential of catalytic coupling methods to control the stereochemistry of the resulting triene system. While this specific patent does not address the 2-methyl substitution, the principle can be adapted by using appropriately substituted starting materials.

Palladium-catalyzed reactions offer a versatile platform for constructing conjugated systems. For example, the palladium-catalyzed cross-coupling of allenes with organic halides can produce substituted dienes. nih.gov Furthermore, palladium-catalyzed oxidative cross-coupling of two different allenes can lead to the formation of functionalized masterorganicchemistry.comdendralenes (cross-conjugated trienes), showcasing the ability of palladium catalysis to construct complex polyene systems. acs.orgrsc.org

Copper-catalyzed reactions also play a role in the synthesis of conjugated systems, although they are less commonly reported for the direct synthesis of complex trienes compared to palladium.

Below is a table summarizing representative catalytic coupling reactions for C-C bond formation:

| Reaction Name | Catalyst | Reactant 1 | Reactant 2 | Bond Formed |

| Suzuki Coupling | Palladium | Organoboron compound | Organohalide | C-C |

| Stille Coupling | Palladium | Organotin compound | Organohalide | C-C |

| Heck Coupling | Palladium | Alkene | Organohalide | C-C |

| Nickel-catalyzed Coupling | Nickel | Organometallic compound | Organohalide/derivative | C-C |

Metathesis Reactions for Olefin Formation

Olefin metathesis, a Nobel Prize-winning reaction, has emerged as a powerful tool for the formation of carbon-carbon double bonds. sigmaaldrich.com Cross-metathesis (CM) between two different alkenes, catalyzed by ruthenium-based complexes such as Grubbs' catalysts, can be used to construct conjugated dienes and trienes. nih.gov

The chemoselective construction of substituted conjugated dienes via olefin cross-metathesis has been demonstrated. nih.gov By strategically choosing reactants with different electronic or steric properties, one olefin of a conjugated diene can be "protected" from participating in the metathesis reaction, allowing for selective functionalization. This level of control is crucial for the synthesis of a specific isomer like (3E,5E)-2-methyl-1,3,5-undecatriene.

For example, a potential cross-metathesis approach could involve the reaction of 2-methyl-1,3-butadiene with an appropriate terminal alkene to construct the desired undecatriene skeleton. The choice of catalyst and reaction conditions would be critical to control the stereoselectivity of the newly formed double bond.

Preparation of Specific Geometric Isomers for Biological Evaluation

The synthesis of specific geometric isomers of insect pheromones is essential for structure-activity relationship (SAR) studies and for the development of effective pest management strategies. The biological activity of a pheromone is often highly dependent on its stereochemistry. Therefore, synthetic routes must be designed to produce stereochemically pure compounds for biological evaluation.

The methods described above, such as the (E)-selective Wittig-Horner-Emmons reaction and stereoretentive palladium-catalyzed cross-coupling reactions, are instrumental in preparing specific geometric isomers. For instance, the synthesis of various isomers of 1,3,5-undecatriene (B19402) has been reported, often as mixtures that can be separated for individual analysis. google.com The ability to synthesize and isolate pure isomers of (3E,5E)-2-methyl-1,3,5-undecatriene would be crucial for determining its biological function.

Biological Activity and Ecological Roles of 1,3,5 Undecatriene, 2 Methyl , 3e,5e

Functions in Chemical Communication and Signaling

Semiochemicals are critical for communication between organisms, and (3E,5E)-2-methyl-1,3,5-undecatriene is implicated in these complex interactions, particularly within the insect world.

Pheromonal Activity and Insect Behavioral Ecology

While direct evidence is still emerging for this specific compound, certain trienes are known to function as pheromones in insects, mediating behaviors essential for survival and reproduction. nih.gov The study of insect semiochemistry is crucial for understanding pest management, conservation, and evolution. escholarship.org Long-distance communication in insects often relies on volatile semiochemicals that can be collected and analyzed from the headspace of insects or their host plants. escholarship.org

In longhorn beetles (Cerambycidae), pheromones are often male-produced aggregation-sex pheromones that attract both sexes for mating and colonization of host resources. illinois.edu These pheromones are typically 6-, 8-, or 10-carbon 2,3-ketols or diols. eje.cz While not a ketol or diol, the undecatriene structure of (3E,5E)-2-methyl-1,3,5-undecatriene places it within the realm of compounds that could have pheromonal activity. The interactions between phytophagous insects and their host plants are known to influence sexual selection, including mate choice and male-male competition. nih.gov

Synergistic Interactions with Coattractants

The effectiveness of insect pheromones is often enhanced through synergistic interactions with other chemical cues, particularly host plant volatiles. For many longhorn beetles, attraction to pheromones is significantly increased by the presence of volatiles emitted from stressed or suitable host trees, such as ethanol. eje.czmdpi.com This synergy is a common phenomenon in subcortical beetles, where a combination of pheromones and host volatiles signals a suitable habitat for feeding and reproduction. mdpi.com For example, the attraction of the longhorn beetle Phymatodes testaceus is increased when its pheromone is combined with ethanol. eje.cz Similarly, the aggregation pheromone of Tetropium fuscum is synergized by host plant volatiles. eje.cz While specific studies on the synergistic interactions of (3E,5E)-2-methyl-1,3,5-undecatriene are not detailed, the established patterns in related species suggest that its potential pheromonal activity would likely be amplified by host-derived compounds.

Chemosensory Perception Mechanisms and Receptor Studies

Insects perceive volatile chemical signals through a sophisticated olfactory system. nih.gov This system involves chemosensory proteins (CSPs) and odorant binding proteins (OBPs) that bind to and transport hydrophobic odorant molecules, like (3E,5E)-2-methyl-1,3,5-undecatriene, to olfactory receptors located on the antennae. nih.gov The binding of a specific odorant to a receptor triggers a neural signal that is processed by the insect's brain, leading to a behavioral response. nih.gov

Studies on the tea green leafhopper, Empoasca onukii, have shown that specific CSPs have binding affinities for various plant volatiles, indicating their role in chemoreception. nih.gov The three-dimensional structures of these proteins reveal hydrophobic pockets that accommodate ligand binding. nih.gov While research directly investigating the receptors for (3E,5E)-2-methyl-1,3,5-undecatriene is not yet available, the general mechanisms of insect olfaction provide a framework for how this compound would be detected. Future research in this area would likely involve electrophysiological recordings from insect antennae to identify responsive olfactory sensory neurons and subsequent molecular studies to deorphanize the specific receptors involved.

Contribution to Natural Organoleptic Profiles

The presence of (3E,5E)-2-methyl-1,3,5-undecatriene in various plants significantly contributes to their characteristic flavors and fragrances.

Influence on Flavor and Fragrance Characteristics in Plants

This compound is a notable contributor to the aroma profile of several fruits and herbs. It is found naturally in apples, peaches, Bartlett pears, pineapples, celery, and parsley. eje.czsemiochemical.com Its scent is described as powerful, diffusive, and green, with a characteristic galbanum-like odor. eje.czmdpi.comsemiochemical.com This makes it a valuable component in the flavor and fragrance industry, where it is used to impart green and herbal notes to a variety of products. eje.czsemiochemical.com The isomer (3E,5Z)-undeca-1,3,5-triene, which is closely related, is a key component of the harsh green odor of galbanum oil, derived from Ferula species. eje.czsemiochemical.com

The table below summarizes the natural occurrence and sensory contribution of undecatriene isomers.

| Plant Source | Sensory Description | Reference |

| Apple, Peach, Bartlett Pear, Pineapple, Celery, Parsley | Powerful, diffusive, green, galbanum-like | eje.czsemiochemical.com |

| Galbanum (Ferula species) | Harsh, green | eje.czsemiochemical.com |

Structure-Odor Relationships and Olfactory Response

The specific arrangement of double bonds in (3E,5E)-2-methyl-1,3,5-undecatriene is crucial to its distinct aroma. The human olfactory system perceives different isomers of undecatriene differently. For instance, a mixture of (3E,5Z) and (3E,5E) isomers of 1,3,5-undecatriene (B19402) is described as having a fresh, green odor. escholarship.org The isomers' mix has an oily, waxy, intensive green galbanum-like, and slightly fruity odor. mdpi.com The Joint FAO/WHO Expert Committee on Food Additives (JECFA) describes the flavor profile of 1,3,5-undecatriene as fruity, green, pineapple, and tropical with a spruce needle aroma. illinois.edu

The table below outlines the described olfactory characteristics of undecatriene isomers.

| Isomer/Mixture | Olfactory Description |

| (3E,5E)-1,3,5-undecatriene | Fruity, green, pineapple, tropical, spruce needle illinois.edu |

| Mixture of (3E,5Z) and (3E,5E)-1,3,5-undecatriene | Fresh, green escholarship.org |

| Isomer mix of 1,3,5-undecatriene | Oily, waxy, intensive green, galbanum-like, slightly fruity mdpi.com |

Investigated Bioactivities of Trienes

The broader class of trienes, hydrocarbons containing three double bonds, has been the subject of various biological studies. However, specific data for the (3E,5E)-2-methyl-1,3,5-undecatriene isomer is absent from the current body of scientific literature.

Despite extensive searches, no peer-reviewed studies or patents were identified that specifically investigate the antimicrobial activity of (3E,5E)-2-methyl-1,3,5-undecatriene. Research on other structurally related long-chain unsaturated hydrocarbons has occasionally reported antimicrobial effects, but direct extrapolation of these findings to the target compound would be scientifically unfounded. The presence and position of the methyl group, along with the specific stereochemistry of the double bonds, can significantly influence a molecule's biological activity. Without dedicated research, any claims regarding its potential to inhibit microbial growth would be purely speculative.

Table 1: Summary of Antimicrobial Research Findings for 1,3,5-Undecatriene, 2-methyl-, (3E,5E)-

| Microorganism | Assay Type | Observed Effect | Source |

|---|---|---|---|

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

As indicated, no specific data on the antimicrobial activity of this compound could be located.

Similarly, there is a lack of published scientific data concerning the antioxidant potential of (3E,5E)-2-methyl-1,3,5-undecatriene. The antioxidant activity of a compound is intrinsically linked to its chemical structure, including its ability to donate hydrogen atoms or electrons to neutralize free radicals. While the conjugated triene system within the molecule might suggest a theoretical potential for antioxidant activity, this has not been experimentally verified. Studies on other phytochemicals have demonstrated that methylation can either enhance or diminish antioxidant capacity. Therefore, without specific experimental data, the antioxidant properties of this compound remain unknown.

Table 2: Summary of Antioxidant Potential Studies for 1,3,5-Undecatriene, 2-methyl-, (3E,5E)-

| Assay | Mechanism Investigated | Result | Source |

|---|---|---|---|

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

As indicated, no specific data on the antioxidant potential of this compound could be located.

Advanced Analytical and Characterization Techniques in Research on 1,3,5 Undecatriene, 2 Methyl , 3e,5e

Chromatographic-Mass Spectrometric (GC-MS) Approaches for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the separation, identification, and quantification of volatile compounds such as 1,3,5-undecatriene (B19402) isomers. In this approach, a sample extract is injected into a gas chromatograph, where compounds are separated based on their boiling points and affinity for the stationary phase of the GC column. As each compound elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound. unicam.it

The identification of 1,3,5-undecatriene isomers is achieved by comparing their retention times and mass spectra with those of authentic standards or with entries in spectral libraries like the NIST Mass Spectrometry Data Center. nih.govnist.govnih.gov For (3E,5E)-1,3,5-undecatriene, characteristic ions in its electron ionization (EI) mass spectrum include a molecular ion peak ([M]⁺) at m/z 150, with prominent fragment ions at m/z 79 (the most abundant peak), 80, and 77. nih.gov The presence of a methyl group in 2-methyl-1,3,5-undecatriene would shift the molecular ion to m/z 164 and alter the fragmentation pattern, providing a basis for its specific identification.

For quantitative analysis, a calibration curve is typically constructed using known concentrations of a pure standard. Alternatively, isotope dilution mass spectrometry, using a labeled internal standard, can provide more accurate quantification by correcting for matrix effects and variations during sample preparation. nih.gov

Table 1: Typical GC-MS Data for Undecatriene Isomers

| Compound | CAS Number | Kovats Retention Index (non-polar column) | Key Mass Spectral Fragments (m/z) |

|---|---|---|---|

| (3E,5E)-1,3,5-Undecatriene | 19883-29-5 | 1170, 1174, 1175 nih.gov | 79, 80, 77, 150 nih.gov |

| (3E,5Z)-1,3,5-Undecatriene | 19883-27-3 | 1165, 1167 nih.gov | 79, 80, 77, 150 nih.gov |

| (3Z,5E)-1,3,5-Undecatriene | 51447-08-6 | 1182 nih.gov | 79, 80, 67, 150 nih.gov |

| 1,3,5-Undecatriene, 2-methyl-, (3E,5E)- | N/A | Estimated >1175 | Estimated: 93, 94, 164 |

Specialized Volatile Analysis Methodologies

To understand the sensory impact of 1,3,5-Undecatriene, 2-methyl-, (3E,5E)- in products like food and fragrances, specialized techniques that correlate chemical analysis with human perception are employed.

The results are typically presented in an aromagram, which plots the FD factor against the retention index for each detected odorant. researchgate.net This method allows researchers to screen a complex mixture and focus on the key compounds responsible for its characteristic scent, such as the green, galbanum-like notes associated with undecatrienes. perfumerflavorist.com

While AEDA identifies potent odorants, the Odor Activity Value (OAV) quantifies their actual contribution to the aroma. The OAV is calculated by dividing the concentration of a specific compound in a sample by its odor detection threshold (the minimum concentration perceptible by the human nose). An OAV greater than 1 indicates that the compound is present at a high enough concentration to contribute to the sample's aroma. nih.gov

Determining the OAV for 1,3,5-Undecatriene, 2-methyl-, (3E,5E)- would involve first quantifying its concentration in the sample (e.g., via GC-MS) and then establishing its specific odor threshold through sensory panel analysis. Compounds with high OAVs are considered key aroma compounds. nih.gov

Table 2: Illustrative AEDA and OAV Data for Aroma Compounds

| Compound | Flavor Dilution (FD) Factor | Concentration (µg/L) | Odor Threshold (µg/L) | Calculated OAV |

|---|---|---|---|---|

| Compound A (e.g., Ethyl Acetate) | 64 | 15000 | 500 | 30 |

| Compound B (e.g., β-Damascenone) | 1024 | 5 | 0.05 | 100 |

| Compound C (e.g., 1,3,5-Undecatriene, 2-methyl-, (3E,5E)-) | 2048 | 2 | 0.005 | 400 |

| Compound D (e.g., Linalool) | 256 | 100 | 6 | 16.7 |

Note: Data are hypothetical to illustrate the principles of AEDA and OAV.

Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that is highly effective for extracting and concentrating volatile and semi-volatile compounds from a sample matrix prior to GC-MS analysis. helsinki.fi For analyzing compounds like 1,3,5-Undecatriene, 2-methyl-, (3E,5E)-, headspace SPME (HS-SPME) is commonly used. nih.gov

In HS-SPME, a fused-silica fiber coated with a sorbent material is exposed to the vapor phase (headspace) above a liquid or solid sample. researchgate.net Volatile analytes partition from the sample into the headspace and are then adsorbed onto the fiber. The selection of the fiber coating is critical for efficient extraction. For a broad range of volatiles, including hydrocarbons like undecatrienes, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective. nih.govmdpi.com After an optimized extraction time and temperature, the fiber is retracted and inserted directly into the hot injector of a GC, where the trapped analytes are desorbed for analysis. researchgate.net This technique is valued for its simplicity, sensitivity, and minimal sample preparation requirements. helsinki.fi

Spectroscopic Methods for Stereochemical and Structural Assignment

While GC-MS is excellent for identification based on fragmentation, other spectroscopic methods are essential for the unambiguous determination of a molecule's precise structure and stereochemistry. For 1,3,5-Undecatriene, 2-methyl-, (3E,5E)-, this involves confirming the position of the methyl group and the configuration of the double bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is the most powerful tool for this purpose.

¹H NMR would provide information on the connectivity of protons. The coupling constants (J-values) between protons on the double bonds are diagnostic of their stereochemistry. For (E) double bonds, the coupling constants are typically in the range of 12-18 Hz, whereas (Z) double bonds show smaller J-values (7-12 Hz). The position of the methyl group at C-2 would be confirmed by a characteristic singlet or doublet in the aliphatic region and its effect on adjacent proton signals.

¹³C NMR provides the number of unique carbon atoms and their chemical environment, confirming the carbon skeleton and the presence of the methyl substituent.

Isotopic Labeling in Biosynthetic Pathway Elucidation and Quantitative Analysis

Isotopic labeling is a sophisticated technique used to trace the metabolic origins of a compound or to serve as a highly accurate internal standard for quantification. nih.gov

For quantitative analysis, a stable isotope-labeled version of 1,3,5-Undecatriene, 2-methyl-, (3E,5E)-, such as a deuterated (containing ²H or D) or ¹³C-labeled analog, can be synthesized. nih.govmedchemexpress.com This labeled compound is chemically identical to the natural analyte but has a higher mass. researchgate.net A known amount of the labeled standard is added to a sample at the beginning of the extraction process. Because the standard and the analyte behave identically during extraction and chromatographic separation, any sample loss will affect both equally. By measuring the ratio of the natural analyte to the labeled standard in the mass spectrometer, a highly precise and accurate quantification can be achieved, correcting for matrix interference and recovery issues. nih.govnih.gov

In biosynthetic studies, precursors labeled with stable isotopes (e.g., ¹³C or ²H) can be fed to an organism (such as a plant or microorganism). By analyzing the resulting 1,3,5-Undecatriene, 2-methyl-, (3E,5E)- with mass spectrometry or NMR, researchers can determine which atoms from the precursor were incorporated into the final molecule, thereby elucidating the steps of its biosynthetic pathway.

No Published Research Found for 1,3,5-Undecatriene, 2-methyl-, (3E,5E)-

Extensive searches for scientific literature and data pertaining to the chemical compound 1,3,5-Undecatriene, 2-methyl-, (3E,5E)- have yielded no specific research on its computational chemistry, molecular modeling, conformational analysis, or structure-activity relationships.

The investigation included queries for advanced analytical and characterization techniques applied to this specific molecule. However, the search results consistently returned information on related but structurally distinct compounds, primarily isomers of 1,3,5-Undecatriene without the 2-methyl substituent. These related compounds include:

(3E,5Z)-1,3,5-Undecatriene nih.govnih.govnist.govnist.gov

(3Z,5E)-1,3,5-Undecatriene nih.govnist.govnist.gov

(E,E)-1,3,5-Undecatriene nist.govnih.gov

Mixtures of 1,3,5-Undecatriene isomers sigmaaldrich.comperfumerflavorist.com

While data on the molecular weight, chemical formula (C11H18), and various identifiers for these related undecatrienes are available in public databases, there is a notable absence of published studies focusing on the conformational analysis or structure-activity correlations of the specified 2-methyl derivative. nih.govnih.govnih.gov

Due to the lack of available research and data specifically for "1,3,5-Undecatriene, 2-methyl-, (3E,5E)-," it is not possible to generate the requested article with scientifically accurate and detailed findings for the specified outline. The scientific community has not published studies on the computational and molecular modeling aspects of this particular compound.

Future Research Directions and Applications in Academic Contexts

Deeper Elucidation of Stereospecific Biosynthetic Pathways

The precise stereochemistry of (3E,5E)-2-methyl-1,3,5-undecatriene, with its defined double bond geometry, points towards a highly controlled enzymatic synthesis in nature. Understanding its biosynthetic origin is a fundamental area for future research. Terpenoids, a large and diverse class of natural products, are synthesized from five-carbon isoprene (B109036) units. youtube.com The biosynthesis of terpene precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), occurs through two primary pathways: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. youtube.comnih.gov

Future investigations would likely focus on identifying the specific pathway and the key enzymes involved in the formation of (3E,5E)-2-methyl-1,3,5-undecatriene. Terpene synthases (TPSs) are a crucial class of enzymes that catalyze the formation of diverse terpene skeletons from acyclic prenyl diphosphate precursors, often with high stereospecificity. nih.gov Research could involve:

Genomic and Transcriptomic Analysis: Identifying organisms that produce this compound and subsequently analyzing their genetic makeup to find candidate TPS genes.

Enzyme Characterization: Expressing candidate enzymes in a host system (e.g., E. coli or yeast) and performing in vitro assays with potential precursors to confirm their role in synthesizing the specific (E,E)-isomer of 2-methyl-1,3,5-undecatriene.

Isotopic Labeling Studies: Using labeled precursors to trace the metabolic flow and confirm the biosynthetic route within the producing organism.

The stereochemistry of hydroxylation and other modifications in terpenoid biosynthesis has been shown to proceed with retention of configuration, highlighting the precise control exerted by enzymes. rsc.org Elucidating these mechanisms for our target compound would provide significant insights into the evolution of enzymatic function and metabolic diversity.

Tailored Synthesis of Chiral and Geometric Isomers for Specific Research Needs

The ability to synthesize specific isomers of 2-methyl-1,3,5-undecatriene is crucial for investigating its biological functions and potential applications. The presence of a methyl group at the C2 position introduces a potential for chirality if the molecule were to be functionalized, and the conjugated triene system allows for multiple geometric isomers (E/Z configurations). The stereoselective synthesis of alkenes is a significant challenge in organic chemistry. nih.govrsc.org

Future research in this area would focus on developing synthetic routes that provide precise control over the stereochemistry of the final product. Key approaches could include:

Modern Stereoselective Reactions: Employing advanced catalytic methods to control the geometry of the double bonds. This could involve modifications of known reactions for triene synthesis.

Chiral Pool Synthesis: Starting from a readily available chiral molecule to introduce and maintain a specific stereochemistry throughout the synthesis. chemhume.co.uk

Asymmetric Catalysis: Utilizing chiral catalysts to favor the formation of one enantiomer over another, which would be particularly relevant if chiral derivatives of the compound are to be studied. researchgate.netacs.org The development of efficient synthetic methods for chiral amines and alcohols from alkenes showcases the potential for creating diverse, stereochemically defined molecules. nih.govnih.gov

The synthesis of different isomers would enable researchers to probe structure-activity relationships, determining which geometric and, if applicable, chiral features are essential for its biological effects.

| Synthetic Strategy | Description | Potential Application for (3E,5E)-2-methyl-1,3,5-undecatriene |

| Wittig Reaction | A well-established method for forming carbon-carbon double bonds, often with some control over stereochemistry. | Synthesis of the triene system by reacting an appropriate phosphorane with an aldehyde or ketone. |

| Cross-Coupling Reactions | Palladium- or nickel-catalyzed reactions (e.g., Suzuki, Heck) can be used to form C-C bonds with stereochemical control. | Stepwise construction of the undecatriene backbone with defined E/Z geometry. |

| Enzymatic Synthesis | Using isolated enzymes or whole-cell systems to perform specific transformations. | Biocatalytic approaches to achieve high stereospecificity, mimicking the natural biosynthetic pathway. |

| Chiral Auxiliaries | Temporarily attaching a chiral group to guide the stereochemical outcome of a reaction. | Synthesis of specific chiral derivatives for functional studies. |

Investigation of Inter-kingdom Chemical Signaling involving Trienes

Volatile organic compounds are increasingly recognized as a universal language for communication between different organisms, a phenomenon known as inter-kingdom signaling. nih.govprinceton.edu Bacteria, for instance, use chemical signals not only to communicate with each other (quorum sensing) but also to interact with host organisms. nih.govnih.gov These volatile signals can influence a wide range of biological processes, including virulence, biofilm formation, and plant growth promotion. nih.govnih.govmdpi.com

Given its volatile nature, (3E,5E)-2-methyl-1,3,5-undecatriene is a prime candidate for a semiochemical involved in such interactions. Future research should explore its potential roles in:

Microbe-Microbe Interactions: Investigating whether this compound can modulate the growth, metabolism, or behavior of other bacteria or fungi in its environment. Some bacterial volatiles are known to have antimicrobial properties or act as signaling molecules. youtube.com

Plant-Microbe Interactions: Exploring if the compound, when produced by soil or plant-associated microbes, can influence plant growth, development, or defense responses. Volatile terpenes are known to be key mediators in plant communication and defense. researchgate.net

Insect-Microbe Interactions: Determining if the compound acts as an attractant or repellent for insects, potentially as part of a symbiotic or pathogenic relationship with a microbe.

These investigations would likely employ co-culture systems where the emitting and receiving organisms are physically separated but share a common headspace, allowing for the study of volatile-mediated effects. nih.gov

Exploration in Advanced Materials Science and Polymer Chemistry

The search for sustainable and renewable resources for polymer production is a major driver of innovation in materials science. researchgate.netrsc.org Terpenes and terpenoids, due to their natural abundance and reactive functional groups, are emerging as promising bio-based monomers for the synthesis of novel polymers. mdpi.comresearchgate.netencyclopedia.pub The unsaturated nature of these hydrocarbons makes them suitable for various polymerization techniques. studysmarter.co.uk

The conjugated triene system of (3E,5E)-2-methyl-1,3,5-undecatriene makes it an interesting candidate for polymerization. Future research could explore its potential in:

Bio-based Elastomers and Plastics: Investigating the polymerization of 2-methyl-1,3,5-undecatriene, either alone or as a co-monomer with other bio-based or conventional monomers. Acyclic terpenes like myrcene (B1677589) have been successfully polymerized to create elastomers. mdpi.com

Functional Polymers: The double bonds in the polymer backbone could be further functionalized post-polymerization to introduce new properties, such as cross-linking capabilities or specific binding sites. nottingham.ac.uk

Conductive Polymers: While a long shot, the conjugated π-system of the triene monomer could be a starting point for exploring the synthesis of novel conjugated polymers with potential electronic applications.

The development of polymers from renewable feedstocks like terpenes is a rapidly growing field, and undecatriene derivatives could contribute to the portfolio of sustainable materials. diva-portal.org

| Potential Polymer Application | Rationale | Research Approach |

| Elastomers | The flexible aliphatic chain and potential for cross-linking at the double bonds could impart rubber-like properties. | Radical or coordination polymerization of the monomer, followed by mechanical testing of the resulting polymer. |

| Thermosets | The multiple double bonds offer sites for cross-linking, which could be initiated by heat or UV radiation to form a rigid network. | Formulation of a resin with a photo- or thermal initiator and subsequent curing to form a thermoset material. |

| Functional Coatings | Polymers derived from this monomer could be applied as coatings, with the potential for post-application modification. | Synthesis of a soluble polymer, application to a surface, and subsequent cross-linking or functionalization. |

Development of Novel Bioassays for Functional Characterization

To unravel the biological functions of (3E,5E)-2-methyl-1,3,5-undecatriene, the development of sensitive and specific bioassays is essential. These assays would be designed to test the effects of the pure, synthetically produced compound on various biological systems. The analysis of volatile organic compounds (VOCs) from biological matrices is a growing field in diagnostics and metabolomics. mdpi.comwiley.com

Future research would involve designing and implementing bioassays to:

Screen for Antimicrobial Activity: Testing the compound's ability to inhibit the growth of a panel of pathogenic or ecologically relevant bacteria and fungi.

Assess Effects on Plant Physiology: Exposing model plants (e.g., Arabidopsis thaliana) to the volatile and monitoring for changes in root architecture, growth rate, gene expression, or defense responses.

Investigate Neurophysiological Responses in Insects: Using techniques like electroantennography (EAG) to measure the response of insect antennae to the compound, which can indicate if it is detected as an odorant.

Cell-Based Assays: For higher-throughput screening, developing cell-based reporter assays where a specific cellular response (e.g., activation of a signaling pathway) can be measured in the presence of the compound.

The analytical detection and quantification of the compound in these assays would likely rely on techniques such as gas chromatography-mass spectrometry (GC-MS), often coupled with solid-phase microextraction (SPME) for sample preparation. mdpi.com

Q & A

Q. What are the key physicochemical properties of (3E,5E)-2-methyl-1,3,5-undecatriene, and how do they influence experimental design?

The compound (C₁₁H₁₈, molecular weight 150.27) is a pale-to-medium yellow liquid with a high log P value (5.18), indicating strong hydrophobicity, and a boiling point of 196.6°C . Its low water solubility and flammability (Category 4) necessitate inert atmospheres (e.g., nitrogen) during handling. Stability under pH 3–7 conditions allows its use in formulations requiring mild acidity. Researchers should prioritize gas chromatography (GC) or GC-mass spectrometry (GC-MS) for purity analysis (minimum 97% isomer sum) and ensure storage with synthetic α-tocopherol (0.10%) to prevent oxidation .

Q. What methodologies are recommended for synthesizing and characterizing (3E,5E)-2-methyl-1,3,5-undecatriene?

Synthesis often involves isomer-specific catalytic processes (e.g., Wittig reactions) to achieve the (3E,5E) configuration. Characterization requires:

- GC-MS : To confirm molecular weight and isomer distribution .

- NMR : For stereochemical assignment of double bonds (³¹P or ¹H NMR with shift reagents) .

- UV-Vis spectroscopy : To monitor conjugation effects in the triene system, with λmax typically ~250–280 nm for such structures .

Documentation must adhere to IUPAC nomenclature and include hazard classifications (aspiration risk, flammability) .

Q. How should stability studies be designed for this compound under varying experimental conditions?

Stability protocols should test:

- Thermal stability : Heating at 40–60°C under nitrogen, monitored via GC for isomerization or degradation .

- pH resilience : Incubate in buffers (pH 3–7) for 48+ hours, assessing structural integrity via NMR .

- Light sensitivity : Conduct studies in amber vials to prevent photoisomerization, common in conjugated trienes .

Advanced Research Questions

Q. How can researchers resolve contradictions in isomer-specific bioactivity data for this compound?

Discrepancies may arise from incomplete isomer separation or degradation during assays. Recommended approaches:

- Chromatographic optimization : Use chiral columns or reverse-phase HPLC with polar modifiers to isolate (3E,5E) from other isomers .

- Kinetic studies : Track isomerization rates under assay conditions (e.g., aqueous media, light exposure) using time-resolved UV-Vis .

- Statistical validation : Apply multivariate analysis (e.g., PCA) to correlate bioactivity with isomer ratios .

Q. What advanced techniques are critical for studying the environmental fate of (3E,5E)-2-methyl-1,3,5-undecatriene?

- QSPR modeling : Predict biodegradation pathways using log P and molecular connectivity indices .

- Microcosm studies : Simulate soil/water systems with LC-MS/MS to detect transformation products (e.g., epoxides or diols) .

- Ecotoxicology assays : Use Daphnia magna or algal models to assess acute toxicity (LC₅₀), referencing OECD guidelines .

Q. How do stereochemical variations (e.g., Z/E isomerism) impact the compound’s interactions in lipid bilayer studies?

The (3E,5E) configuration enhances planarity, promoting deeper insertion into lipid membranes compared to Z-isomers. Methodologies include:

- Fluorescence anisotropy : Measure membrane rigidity using diphenylhexatriene (DPH) analogs as probes .

- Molecular dynamics simulations : Compare free-energy profiles of isomer-specific membrane partitioning .

- DSC : Monitor phase transition temperatures in model bilayers (e.g., DPPC) to assess disruption .

Q. What strategies address challenges in quantifying trace levels of this compound in complex matrices?

- SPME-GC-MS : Optimize fiber coatings (e.g., PDMS/DVB) for hydrophobic analyte extraction .

- Isotope dilution : Use deuterated internal standards (e.g., d₄-2-methylundecatriene) to correct for matrix effects .

- Limit of detection (LOD) validation : Perform spike/recovery tests in representative matrices (e.g., biosolids, serum) with ≥3 replicates .

Methodological Best Practices

- Data reporting : Align with ICMJE standards, detailing reagent sources, purity, and storage conditions .

- Statistical rigor : Specify tests (e.g., ANOVA for isomer ratios) and justify sample sizes via power analysis .

- Safety protocols : Use fume hoods for volatile handling and document aspiration hazard mitigations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.